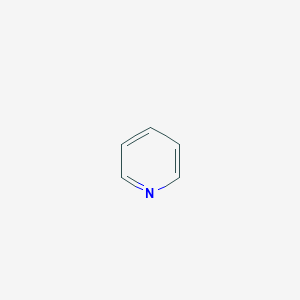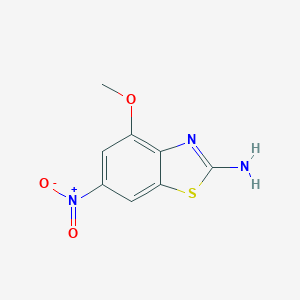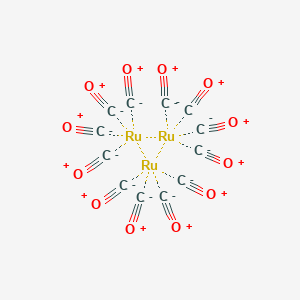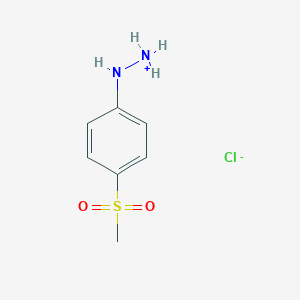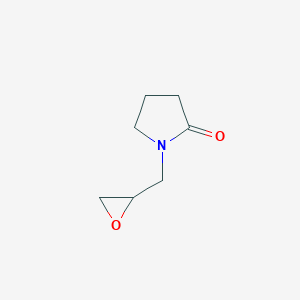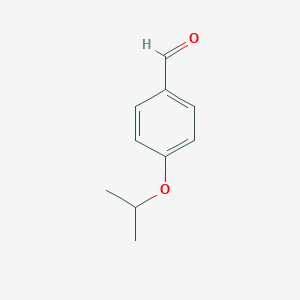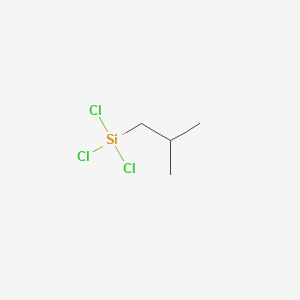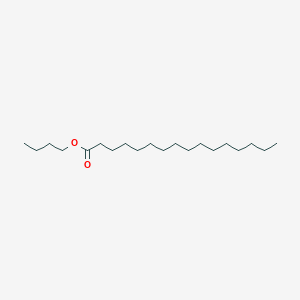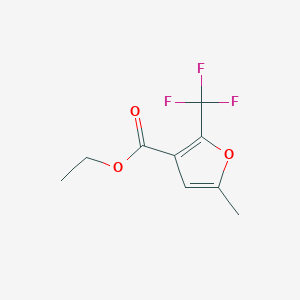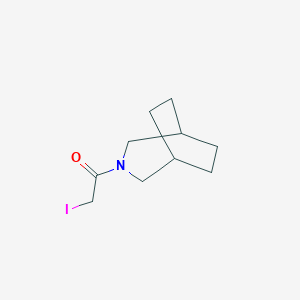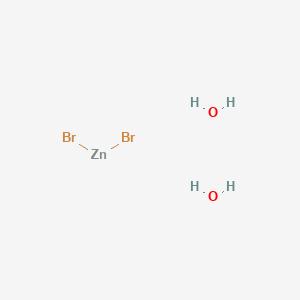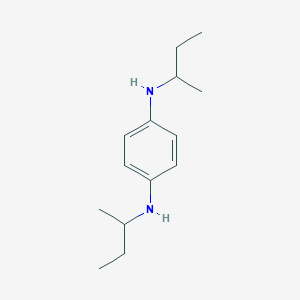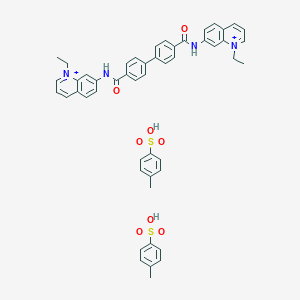
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction may lead to changes in the structure and function of these molecules, which can result in various physiological effects.
生化学的および生理学的効果
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial and antifungal agent. Furthermore, the compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, the compound has some limitations, such as its potential toxicity and the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's antimicrobial and antifungal properties can be further explored for the development of new antimicrobial agents. Finally, the compound's mechanism of action can be studied in more detail to better understand its physiological effects.
Conclusion:
In conclusion, Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its fluorescent properties, potential use as a photosensitizer in cancer treatment, antimicrobial and antifungal properties, and antioxidant properties. While the compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
合成法
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is synthesized through a series of chemical reactions. The synthesis method involves the reaction of quinoline with 4,4'-biphenylylenebis(carbonylimino) and 1-ethyl-p-toluenesulfonic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to obtain the final product.
科学的研究の応用
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the compound has been studied for its antimicrobial and antifungal properties.
特性
CAS番号 |
18355-51-6 |
|---|---|
製品名 |
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate |
分子式 |
C50H48N4O8S2+2 |
分子量 |
897.1 g/mol |
IUPAC名 |
N-(1-ethylquinolin-1-ium-7-yl)-4-[4-[(1-ethylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-27-17-19-31(23-33(27)39)37-35(41)29-13-9-25(10-14-29)26-11-15-30(16-12-26)36(42)38-32-20-18-28-8-6-22-40(4-2)34(28)24-32;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChIキー |
FMFMFXBMGQXJOX-UHFFFAOYSA-P |
SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
その他のCAS番号 |
18355-51-6 |
同義語 |
7,7'-(4,4'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) di-p-toluenesulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



